[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
Description
[(1,3-Thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a heterocyclic compound featuring a 5-bromopyridine core linked via a carboxylate ester to a thiazole carbamoyl moiety. This structure combines electron-deficient aromatic systems (pyridine and thiazole) with a halogen substituent (bromine), which may enhance binding to biological targets through halogen bonding or π-π interactions. The bromine atom at the pyridine 5-position likely influences electronic properties, steric bulk, and metabolic stability, making it a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3S/c12-8-3-7(4-13-5-8)10(17)18-6-9(16)15-11-14-1-2-19-11/h1-5H,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYGZDFNHYEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the carbamoyl group and the bromopyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and the development of new diagnostic tools.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The thiazole ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The bromopyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate with analogous thiazolide and pyridine derivatives, focusing on structural features, biological activity, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- Halogen Effects: The 5-bromo substituent in the target compound contrasts with hydroxyl or acetyloxy groups in ’s derivatives.
- Linker Diversity : The carbamoyl ester in the target compound differs from sulfonyl () or thioether () linkers, which alter metabolic stability. Esters are prone to hydrolysis, whereas sulfonyl groups improve resistance to enzymatic degradation .
Physicochemical and ADMET Properties
Implications :
- The target compound’s higher logP may improve membrane permeability but risks off-target binding or toxicity.
- Ester hydrolysis could limit oral bioavailability compared to amide or sulfonyl analogs.
Biological Activity
[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound characterized by its thiazole ring, carbamoyl group, and bromopyridine moiety. This compound has garnered attention in biological research due to its potential therapeutic applications and unique mechanism of action.
Chemical Structure
The IUPAC name for this compound is [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate. Its molecular formula is C11H8BrN3O3S, with a molecular weight of 320.17 g/mol. The structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The thiazole ring and carbamoyl group can form hydrogen bonds with active sites on target molecules, modulating their activity. The bromopyridine moiety enhances binding affinity and specificity, which is crucial for its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The thiazole ring is often associated with enhanced antibacterial effects.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it can potentially inhibit zinc-dependent hydrolases, which play a role in various biological processes.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
